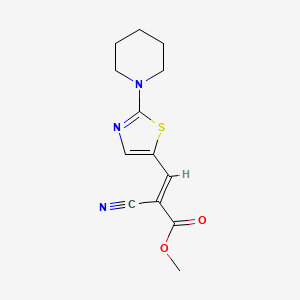

methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate

Description

Methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate is a thiazole-based α,β-unsaturated ester featuring a cyano group and a piperidine substituent. Its structure combines a conjugated π-system (propenoate backbone) with a heterocyclic thiazole ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl (E)-2-cyano-3-(2-piperidin-1-yl-1,3-thiazol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-18-12(17)10(8-14)7-11-9-15-13(19-11)16-5-3-2-4-6-16/h7,9H,2-6H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWQZXOSBOJMSG-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CN=C(S1)N2CCCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CN=C(S1)N2CCCCC2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate typically involves multi-step organic reactions. One common method involves the condensation of 2-piperidino-1,3-thiazole-5-carbaldehyde with methyl cyanoacetate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Synthetic Pathway for Thiazole Core Formation

The 2-piperidino-1,3-thiazol-5-yl moiety likely originates from a Hantzsch thiazole synthesis or halogen substitution on a preformed thiazole ring. For example:

-

Halogen substitution : A 5-bromo/chloro-thiazole intermediate undergoes nucleophilic aromatic substitution with piperidine. This method is supported by analogous syntheses in substituted thiazoles (e.g., 4-cyclopropyl-N-methylthiazol-2-amine synthesis via bromination and subsequent substitution) .

-

Direct synthesis : Condensation of thiourea derivatives with α-haloketones. For instance, ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate was synthesized from 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate .

Knoevenagel Condensation for Propenoate Formation

The (E)-2-cyano-3-(heteroaryl)propenoate backbone is typically formed via a base-catalyzed Knoevenagel condensation between a heteroaryl aldehyde and methyl cyanoacetate. Key details include:

-

Reagents : Piperidine or LDA (lithium diisopropylamide) as the base .

-

Conditions : Reflux in ethanol or THF, yielding the (E)-isomer due to thermodynamic control .

-

Example : 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized in 90% yield using piperidine in ethanol .

| Reaction Component | Role | Conditions | Yield |

|---|---|---|---|

| Heteroaryl aldehyde | Electrophile | Boiling ethanol, 45 min | 90% |

| Methyl cyanoacetate | Nucleophile | Piperidine catalyst | – |

Ester Hydrolysis

The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions:

Cyano Group Reactivity

The cyano group may participate in:

-

Nucleophilic additions : Reaction with Grignard reagents or hydrazines to form amines or tetrazoles.

-

Reduction : Catalytic hydrogenation to yield primary amines .

Structural Characterization Data

While specific data for methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate are unavailable, analogs provide benchmarks:

Scientific Research Applications

Biological Activities

Methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Methyl (E)-2-Cyano Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT116 | 10.5 | Apoptosis induction |

| Compound B | MCF7 | 15.2 | Cell cycle arrest at G1 phase |

| Compound C | HepG2 | 12.4 | Inhibition of DNA synthesis |

In a study involving various derivatives, some compounds exhibited IC50 values as low as 10 µM, indicating strong anticancer potential against human cancer cell lines such as HCT116 and MCF7 .

Antibacterial Properties

Additionally, this compound has demonstrated antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Methyl (E)-2-Cyano Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 32 µg/mL |

| Compound E | Escherichia coli | 64 µg/mL |

These findings suggest that certain derivatives could be effective in treating bacterial infections .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Anticancer Study :

- Researchers synthesized a series of derivatives and tested their activity against various cancer cell lines.

- Results indicated that some derivatives had IC50 values as low as 10 µM, demonstrating strong anticancer potential.

-

Antibacterial Study :

- A comparative study evaluated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus.

- The results showed that certain derivatives inhibited bacterial growth effectively, with MIC values comparable to standard antibiotics.

Mechanism of Action

The mechanism by which methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The cyano group and the thiazole ring are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the thiazole ring substituents, ester groups, or propenoate backbone modifications. Key examples include:

(a) (E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-2-propenoic acid

- Structure: Features a chloro-substituted thiazole linked to a phenyl-propenoic acid.

- Comparison: The chloro group (electron-withdrawing) reduces thiazole ring basicity compared to the piperidino group (electron-donating) in the target compound, altering solubility and reactivity. The propenoic acid (vs. methyl ester) increases hydrophilicity, impacting bioavailability .

(b) (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid (CAS 160391-70-8)

- Structure : Nitro and dihydroxy groups on the phenyl ring instead of a thiazole.

- Comparison: The nitro group introduces strong electron-withdrawing effects, stabilizing the propenoate’s conjugated system but reducing metabolic stability.

(c) Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives

- Structure: Thiophene ring with amino and ester groups.

- Comparison :

Physicochemical and Electronic Properties

Biological Activity

Methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate (CAS No. 477868-73-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C13H15N3O2S

- Molecular Weight : 277.34 g/mol

- Structure : The compound features a thiazole ring and a piperidine moiety, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example:

- Cytotoxicity : Studies have shown that derivatives of thiazole and piperidine can inhibit cancer cell proliferation. In vitro assays demonstrated that related compounds exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (human breast cancer) and HCT 116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole derivative | MCF-7 | 4.36 |

| Piperidine derivative | HCT 116 | 18.76 |

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes:

- AChE Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Activity

The antioxidant capacity of thiazole-based compounds has been documented, suggesting potential protective effects against oxidative stress:

- DPPH Assay : Compounds with a thiazole structure have demonstrated significant free radical scavenging activity, indicating their potential use as antioxidant agents .

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their evaluation against cancer cell lines. The results indicated that modifications at the thiazole ring significantly enhanced cytotoxicity against MCF-7 cells . -

Enzyme Inhibition Study :

Another research article focused on the inhibition of AChE by thiazole derivatives, revealing that structural modifications could lead to increased efficacy in enzyme inhibition, which is crucial for developing therapeutic agents for Alzheimer's disease . -

Antioxidant Evaluation :

An investigation into the antioxidant properties of related compounds showed that certain thiazole derivatives exhibited lower IC50 values than standard antioxidants like gallic acid, demonstrating their potential as effective antioxidant agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a thiazole-piperidine precursor with a cyanoacrylate moiety. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the thiazole ring .

- Catalysts : Use of triethylamine or DMAP to activate the cyano group for Michael addition .

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

- Characterization : Confirm stereochemistry (E/Z) via -NMR coupling constants and -NMR for cyano and ester carbonyl signals .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : -NMR identifies the piperidine N–CH protons (δ 2.5–3.5 ppm) and the α,β-unsaturated ester protons (δ 6.5–7.5 ppm, J = 12–16 Hz for E-isomer) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] and fragmentation patterns (e.g., loss of the piperidine moiety) .

- IR spectroscopy : Peaks at ~2220 cm (C≡N) and 1720 cm (ester C=O) validate functional groups .

Advanced Research Questions

Q. How do solvent polarity and reaction time affect the regioselectivity of thiazole-cyanoacrylate coupling?

- Methodological Answer :

- Solvent polarity : High-polarity solvents stabilize transition states, favoring nucleophilic attack at the thiazole C-5 position. For example, DMF increases reaction rate but may promote side reactions (e.g., ester hydrolysis) .

- Kinetic vs. thermodynamic control : Shorter reaction times (2–4 hrs) favor kinetic products (e.g., E-isomer), while prolonged times (>6 hrs) may lead to isomerization .

- Experimental design : Use time-resolved -NMR or HPLC to monitor intermediate formation .

Q. How can molecular docking predict the biological targets of this compound, and what validation assays are recommended?

- Methodological Answer :

- Target selection : Prioritize kinases or enzymes with thiazole-binding pockets (e.g., cyclin-dependent kinases) based on structural analogs .

- Docking protocols : Use AutoDock Vina with flexible ligand parameters to account for the compound’s conformational flexibility .

- Validation : Follow docking with in vitro kinase inhibition assays (IC determination) and cellular apoptosis studies (e.g., flow cytometry) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source analysis : Compare assay conditions (e.g., cell lines, serum concentration) that may alter bioavailability .

- Structural analogs : Test derivatives (e.g., replacing piperidine with morpholine) to isolate pharmacophore contributions .

- Meta-analysis : Use QSAR models to correlate electronic properties (e.g., cyano group’s Hammett σ) with activity trends .

Experimental Design & Data Analysis

Q. What strategies minimize side products during the synthesis of this compound?

- Methodological Answer :

- Protecting groups : Temporarily protect the piperidine nitrogen with Boc to prevent undesired alkylation .

- Purification : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water .

- Quality control : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can computational modeling optimize the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.